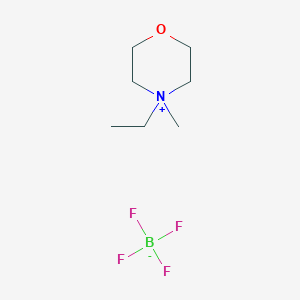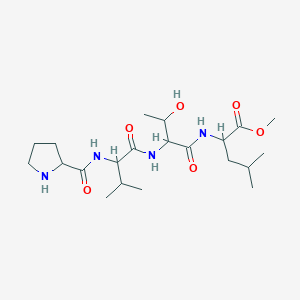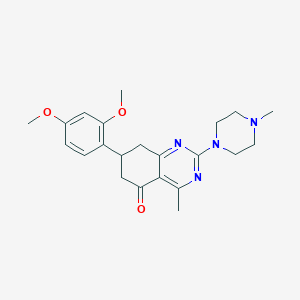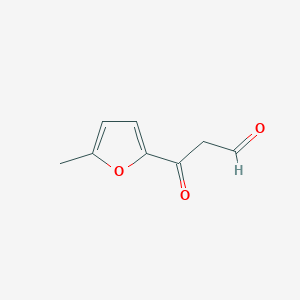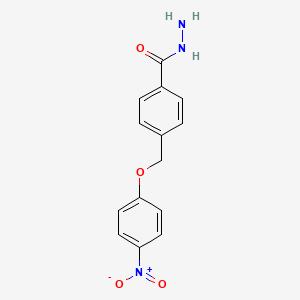
4-(4-Nitro-phenoxymethyl)-benzoic acid hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Nitrophenoxymethyl)benzohydrazide is a chemical compound with the molecular formula C14H13N3O4 and a molecular weight of 287.27 g/mol It is characterized by the presence of a nitrophenoxy group attached to a benzohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Nitrophenoxymethyl)benzohydrazide typically involves the reaction of 4-nitrophenol with benzyl chloride to form 4-nitrophenoxymethylbenzene. This intermediate is then reacted with hydrazine hydrate to yield the final product . The reaction conditions generally include:
Temperature: Reflux conditions are often employed.
Solvent: Common solvents include ethanol or methanol.
Catalysts: Acidic or basic catalysts may be used to facilitate the reaction.
Industrial Production Methods
Industrial production methods for 4-(4-Nitrophenoxymethyl)benzohydrazide are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-Nitrophenoxymethyl)benzohydrazide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The hydrazide moiety can be oxidized to form corresponding acids or esters.
Substitution: The nitrophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Organic solvents like dichloromethane, ethanol.
Major Products Formed
Aminophenoxymethylbenzohydrazide: Formed by the reduction of the nitro group.
Benzohydrazide Derivatives: Formed by oxidation or substitution reactions.
Scientific Research Applications
4-(4-Nitrophenoxymethyl)benzohydrazide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-(4-Nitrophenoxymethyl)benzohydrazide involves its interaction with specific molecular targets. The nitrophenoxy group can undergo reduction to form reactive intermediates that interact with cellular components. The hydrazide moiety can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to inhibition or modification of their activity .
Comparison with Similar Compounds
Similar Compounds
4-Nitrobenzohydrazide: A structurally similar compound with a nitro group attached to the benzohydrazide moiety.
4-Aminophenoxymethylbenzohydrazide: Formed by the reduction of 4-(4-Nitrophenoxymethyl)benzohydrazide.
Uniqueness
4-(4-Nitrophenoxymethyl)benzohydrazide is unique due to the presence of both a nitrophenoxy group and a benzohydrazide moiety, which confer distinct chemical reactivity and potential biological activities
Properties
Molecular Formula |
C14H13N3O4 |
|---|---|
Molecular Weight |
287.27 g/mol |
IUPAC Name |
4-[(4-nitrophenoxy)methyl]benzohydrazide |
InChI |
InChI=1S/C14H13N3O4/c15-16-14(18)11-3-1-10(2-4-11)9-21-13-7-5-12(6-8-13)17(19)20/h1-8H,9,15H2,(H,16,18) |
InChI Key |
NCKYWLAMTAZLHH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1COC2=CC=C(C=C2)[N+](=O)[O-])C(=O)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzo[b]thiophene-3-methanamine, alpha-(3,4-difluorophenyl)-](/img/structure/B12111862.png)
![3-[[2-(4-chlorophenoxy)acetyl]amino]benzoic Acid](/img/structure/B12111869.png)
![(2E)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[4-(hexyloxy)-3-methoxyphenyl]prop-2-enamide](/img/structure/B12111876.png)
![tert-butyl 3-[6-[9,9-difluoro-7-[2-[5-[(2-methylpropan-2-yl)oxycarbonyl]-5-azaspiro[2.4]heptan-6-yl]-1H-imidazol-5-yl]fluoren-2-yl]-1H-benzimidazol-2-yl]-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12111887.png)
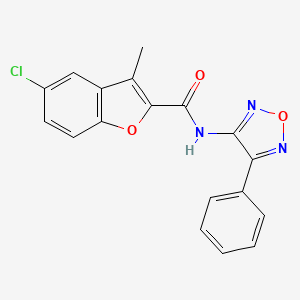
![N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-imidazol-4-yl)ethyl]amino}methylidene]biphenyl-4-carboxamide](/img/structure/B12111894.png)
